Cas no 2228501-45-7 ((3-methoxypyridin-2-yl)methyl sulfamate)
(3-methoxypyridin-2-yl)methyl sulfamate Chemical and Physical Properties
Names and Identifiers
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- (3-methoxypyridin-2-yl)methyl sulfamate
- EN300-2004560
- 2228501-45-7
-
- Inchi: 1S/C7H10N2O4S/c1-12-7-3-2-4-9-6(7)5-13-14(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)
- InChI Key: JXANAZXTJCMNRO-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OCC1C(=CC=CN=1)OC
Computed Properties
- Exact Mass: 218.03612798g/mol
- Monoisotopic Mass: 218.03612798g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 99.9Ų
(3-methoxypyridin-2-yl)methyl sulfamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004560-0.05g |
(3-methoxypyridin-2-yl)methyl sulfamate |
2228501-45-7 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-2004560-0.1g |
(3-methoxypyridin-2-yl)methyl sulfamate |
2228501-45-7 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-2004560-0.25g |
(3-methoxypyridin-2-yl)methyl sulfamate |
2228501-45-7 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-2004560-0.5g |
(3-methoxypyridin-2-yl)methyl sulfamate |
2228501-45-7 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-2004560-1.0g |
(3-methoxypyridin-2-yl)methyl sulfamate |
2228501-45-7 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-2004560-2.5g |
(3-methoxypyridin-2-yl)methyl sulfamate |
2228501-45-7 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-2004560-5.0g |
(3-methoxypyridin-2-yl)methyl sulfamate |
2228501-45-7 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-2004560-10.0g |
(3-methoxypyridin-2-yl)methyl sulfamate |
2228501-45-7 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-2004560-1g |
(3-methoxypyridin-2-yl)methyl sulfamate |
2228501-45-7 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-2004560-5g |
(3-methoxypyridin-2-yl)methyl sulfamate |
2228501-45-7 | 5g |
$2858.0 | 2023-09-16 |
(3-methoxypyridin-2-yl)methyl sulfamate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (3-methoxypyridin-2-yl)methyl sulfamate
Introduction to (3-methoxypyridin-2-yl)methyl sulfamate (CAS No. 2228501-45-7)
(3-methoxypyridin-2-yl)methyl sulfamate (CAS No. 2228501-45-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the areas of cancer treatment and metabolic disorders. This introduction aims to provide a comprehensive overview of (3-methoxypyridin-2-yl)methyl sulfamate, including its chemical properties, biological activities, and recent research advancements.
The chemical structure of (3-methoxypyridin-2-yl)methyl sulfamate is composed of a methoxypyridine moiety linked to a sulfamate group through a methyl bridge. The methoxypyridine ring is a common structural motif found in many bioactive compounds, contributing to the compound's pharmacological properties. The sulfamate group, on the other hand, is known for its ability to modulate enzyme activities and interact with specific biological targets. The combination of these functional groups in (3-methoxypyridin-2-yl)methyl sulfamate results in a molecule with unique biological activities and potential therapeutic applications.
In recent years, extensive research has been conducted to explore the biological activities of (3-methoxypyridin-2-yl)methyl sulfamate. One of the most notable findings is its potent antitumor activity. Studies have shown that (3-methoxypyridin-2-yl)methyl sulfamate can effectively inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, (3-methoxypyridin-2-yl)methyl sulfamate has been found to downregulate the expression of pro-survival proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax, leading to increased apoptosis in cancer cells.
Beyond its antitumor properties, (3-methoxypyridin-2-yl)methyl sulfamate has also shown promise in the treatment of metabolic disorders. Research has demonstrated that this compound can improve insulin sensitivity and reduce glucose levels in animal models of diabetes. The mechanism underlying these effects is believed to involve the activation of AMPK (adenosine monophosphate-activated protein kinase), a key regulator of cellular energy metabolism. By activating AMPK, (3-methoxypyridin-2-yl)methyl sulfamate enhances glucose uptake and utilization in peripheral tissues, thereby improving metabolic health.
The pharmacokinetic properties of (3-methoxypyridin-2-yl)methyl sulfamate have also been extensively studied. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, (3-methoxypyridin-2-yl)methyl sulfamate has shown low toxicity in animal models, suggesting a favorable safety profile for clinical use.
In conclusion, (3-methoxypyridin-2-yl)methyl sulfamate (CAS No. 2228501-45-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further preclinical and clinical investigation. Ongoing research aims to elucidate the full spectrum of its biological activities and optimize its therapeutic potential for various diseases.
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